molecular formula C10H16F3NO4 B2643838 4,4,4-trifluoro-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid CAS No. 2050910-08-0

4,4,4-trifluoro-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid

Cat. No.: B2643838
CAS No.: 2050910-08-0
M. Wt: 271.236
InChI Key: FTMMRODRMJIILF-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid is a fluorinated organic compound. It is characterized by the presence of trifluoromethyl groups, which impart unique chemical properties such as increased lipophilicity and metabolic stability. This compound is of interest in various fields including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-trifluoro-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid typically involves multiple steps. One common method starts with the preparation of the trifluoromethylated intermediate, which is then subjected to further functionalization. The reaction conditions often involve the use of strong bases and nucleophiles to introduce the trifluoromethyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid can undergo various chemical reactions including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4,4,4-Trifluoro-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4,4-trifluoro-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to enzymes and receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,4-Trifluoro-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its increased lipophilicity and metabolic stability make it particularly valuable in medicinal chemistry and materials science .

Properties

IUPAC Name

4,4,4-trifluoro-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F3NO4/c1-9(2,3)18-8(17)14(4)6(7(15)16)5-10(11,12)13/h6H,5H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMMRODRMJIILF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2050910-08-0
Record name 2-{[(tert-butoxy)carbonyl](methyl)amino}-4,4,4-trifluorobutanoic acid
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